molecular formula C45H84N16O13 B12663914 Circulin CAS No. 9008-54-2

Circulin

Cat. No.: B12663914
CAS No.: 9008-54-2
M. Wt: 1057.2 g/mol
InChI Key: YLHJFOAQDDQFIU-LGGGVIKPSA-N
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Description

Circulin is a member of the cyclotide family, which are macrocyclic peptides derived from plants. These peptides are characterized by a head-to-tail cyclized peptide backbone and a knotted arrangement of their three disulfide bonds. This compound was first discovered due to its antimicrobial properties and has since been studied for its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of circulin involves the use of solid-phase peptide synthesis (SPPS) techniques. This method allows for the routine and automated chemical synthesis of long peptide chains. The process typically involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The cyclization of the peptide is achieved through chemical ligation, which involves a two-step reaction: a chemoselective five-member ring-driven O-to-N acyl transfer followed by a proximity-driven acyl transfer .

Industrial Production Methods

Industrial production of this compound and other cyclotides can be challenging due to their complex structures. recombinant microorganism-based methods and plant cell cultures have been explored as alternative production methods. These approaches offer the potential for sustainable and scalable production of cyclotides .

Chemical Reactions Analysis

Types of Reactions

Circulin undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of disulfide bonds in its structure makes it particularly susceptible to redox reactions.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include T4 DNA ligase and T4 RNA ligases for enzyme ligation-mediated circularization. Chemical ligation methods often involve the use of acyl transfer reagents .

Major Products Formed

The major products formed from the reactions involving this compound are typically cyclic peptides with enhanced stability and bioavailability. These products retain the antimicrobial and therapeutic properties of the original compound .

Scientific Research Applications

Circulin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide macrocyclization and stability.

    Biology: Investigated for its role in plant defense mechanisms and its interactions with biological membranes.

    Medicine: Explored for its antimicrobial, anti-HIV, and anti-cancer properties.

Mechanism of Action

The mechanism of action of circulin involves its interaction with bacterial membranes. The cationic residues of this compound are attracted to the negatively charged molecules on the bacterial cell surface, leading to membrane disruption and cell death. This mechanism is similar to that of other antimicrobial peptides .

Comparison with Similar Compounds

Circulin can be compared to other cyclotides such as cyclopsychotride A and tricyclon A. While this compound B and cyclopsychotride A are potent antibacterial cyclotides with low hemolytic activity, tricyclon A is a non-potent cyclotide with similar structural features. The unique hydrophobic patch and cationic residues of this compound B contribute to its higher antibacterial activity compared to tricyclon A .

List of Similar Compounds

  • Cyclopsychotride A
  • Tricyclon A
  • Kalata B1
  • Varv A

This compound stands out due to its unique structural features and potent antimicrobial properties, making it a valuable compound for further research and potential therapeutic applications.

Properties

CAS No.

9008-54-2

Molecular Formula

C45H84N16O13

Molecular Weight

1057.2 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-4-amino-2-formamidobutanoyl]amino]-N-[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-12-[(2S)-butan-2-yl]-3-[(1R)-1-hydroxyethyl]-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxybutanamide

InChI

InChI=1S/C45H84N16O13/c1-7-23(4)33-44(73)56-28(10-16-48)37(66)54-30(12-18-50)41(70)60-34(24(5)63)43(72)51-19-13-31(40(69)53-27(9-15-47)39(68)58-32(20-22(2)3)42(71)59-33)55-38(67)29(11-17-49)57-45(74)35(25(6)64)61-36(65)26(8-14-46)52-21-62/h21-35,63-64H,7-20,46-50H2,1-6H3,(H,51,72)(H,52,62)(H,53,69)(H,54,66)(H,55,67)(H,56,73)(H,57,74)(H,58,68)(H,59,71)(H,60,70)(H,61,65)/t23-,24+,25+,26-,27-,28-,29-,30-,31-,32+,33-,34-,35-/m0/s1

InChI Key

YLHJFOAQDDQFIU-LGGGVIKPSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(C)C)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC=O)[C@@H](C)O)CCN)CCN

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)NC(=O)C(CCN)NC=O)C(C)O)CCN)CCN

Origin of Product

United States

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